

# strategies for removing Fmoc protecting group from ACPC peptides

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## Compound of Interest

Compound Name:	(1 <i>R</i> ,2 <i>R</i> )-2-aminocyclopentanecarboxylic acid
Cat. No.:	B1336901

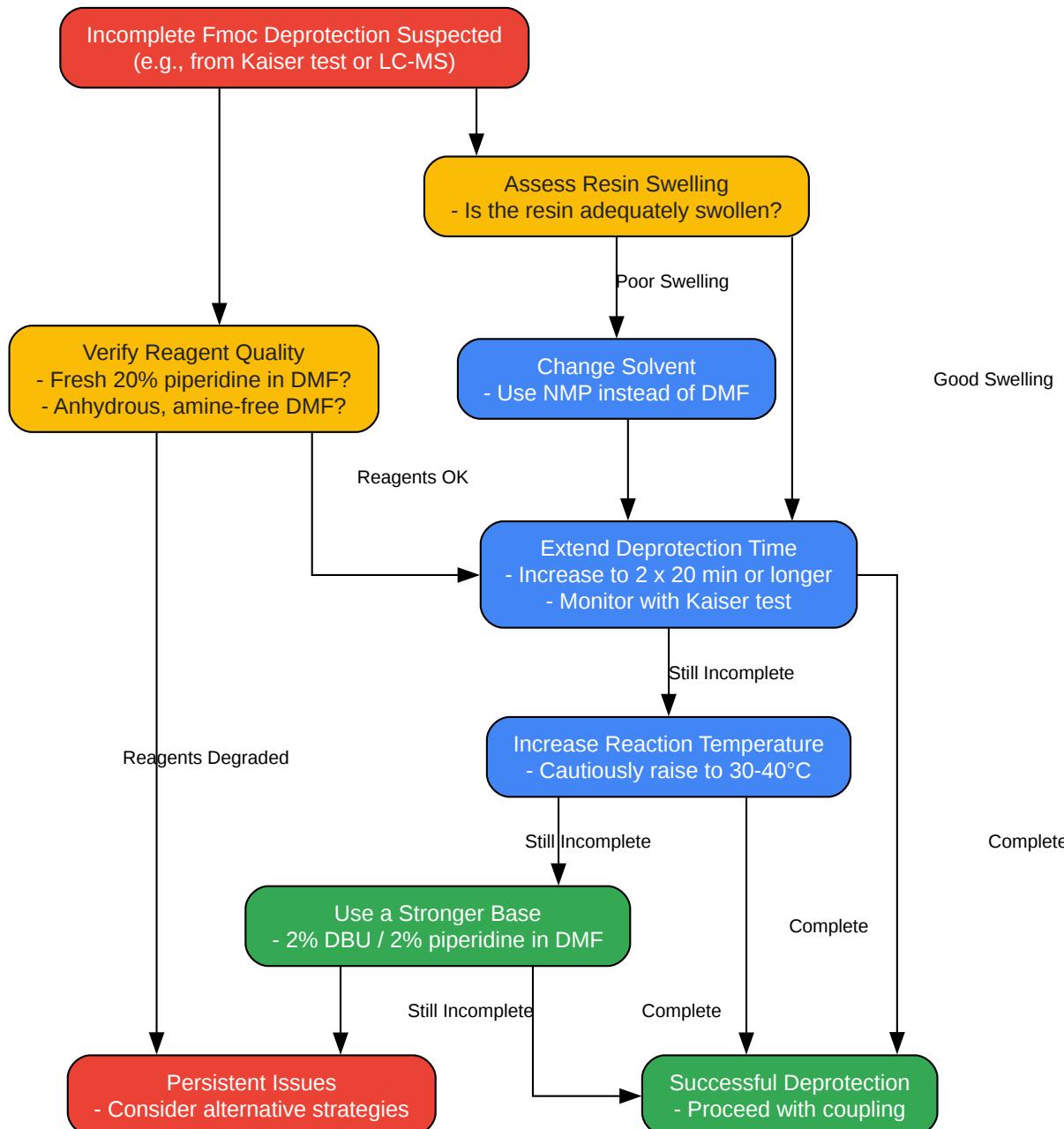
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## Technical Support Center: Fmoc Deprotection of ACPC Peptides

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from peptides containing the sterically hindered cyclic amino acid, ACPC (1-aminocyclopentanecarboxylic acid). Due to the unique conformational constraints of ACPC, its incorporation into peptides can present challenges during solid-phase peptide synthesis (SPPS), particularly in the Fmoc deprotection step. This guide offers troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help overcome these challenges.

## Troubleshooting Guide

Incomplete Fmoc deprotection is a primary concern when working with sterically demanding residues like ACPC, leading to deletion sequences and difficult purification. The following workflow provides a systematic approach to diagnosing and resolving these issues.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)